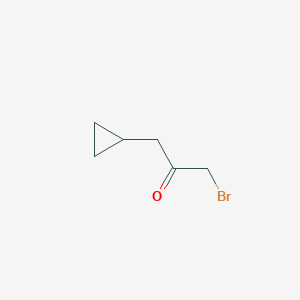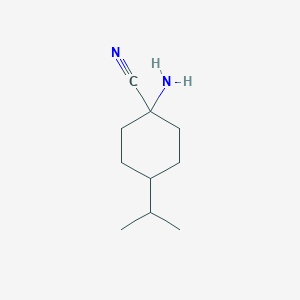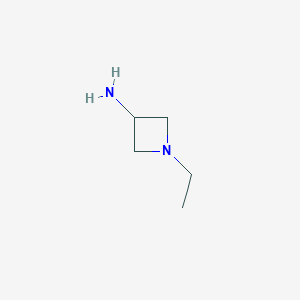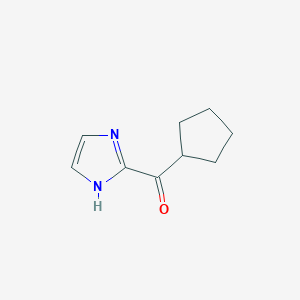
3-(3-(Benciloxi)piridin-2-il)prop-2-in-1-ol
Descripción general
Descripción
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C15H13NO2 It features a pyridine ring substituted with a benzyloxy group and a prop-2-yn-1-ol moiety
Aplicaciones Científicas De Investigación
Agentes Antituberculosos
La investigación indica que los derivados de los compuestos piridinílicos se han evaluado por su actividad antituberculosa . Las características estructurales de 3-(3-(Benciloxi)piridin-2-il)prop-2-in-1-ol pueden ser explotadas para diseñar potentes agentes antituberculosos, mejorando potencialmente la eficacia de los tratamientos actuales.
Síntesis de N-(piridin-2-il)amidas
El compuesto se puede utilizar para sintetizar N-(piridin-2-il)amidas, que son intermediarios importantes en la producción de varios productos farmacéuticos . Estas amidas pueden tener una amplia gama de actividades biológicas, incluidas las propiedades antiinflamatorias y analgésicas.
Desarrollo de Imidazo[1,2-a]piridinas
Las Imidazo[1,2-a]piridinas son otra clase de compuestos que se pueden sintetizar utilizando This compound como material de partida . Estos compuestos han despertado interés debido a sus propiedades farmacológicas, como las actividades anticancerígenas y antivirales.
Ciencia Avanzada de Baterías
Los grupos benciloxi y alquino presentes en el compuesto podrían usarse potencialmente en el desarrollo de materiales avanzados para baterías. Estos grupos funcionales podrían interactuar con otros componentes para mejorar la estabilidad y eficiencia de las células de la batería .
Cromatografía y Espectrometría de Masas
En química analítica, particularmente en cromatografía y espectrometría de masas, este compuesto podría usarse como un material estándar o de referencia debido a su estructura única. Podría ayudar en la calibración de instrumentos o en el desarrollo de nuevos métodos analíticos .
Entorno Controlado y Soluciones de Sala Blanca
Las propiedades del compuesto podrían hacerlo adecuado para su uso en entornos controlados, como salas blancas, donde se requieren procesos químicos precisos. Su estabilidad y reactividad podrían ser beneficiosas en la síntesis de materiales en condiciones estrictas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and benzyl alcohol.
Formation of Benzyloxy Intermediate: Benzyl alcohol is reacted with 2-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst to form 3-(benzyloxy)pyridine.
Propargylation: The intermediate 3-(benzyloxy)pyridine is then subjected to a propargylation reaction using propargyl bromide and a base like sodium hydride to yield the final product, 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl group in 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-ynal or 3-(3-(benzyloxy)pyridin-2-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-en-1-ol or 3-(3-(benzyloxy)pyridin-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of molecules for probing biological systems.
Industry:
Materials Science:
Mecanismo De Acción
The mechanism of action of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyridine moieties can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
3-(Benzyloxy)pyridine: Lacks the prop-2-yn-1-ol moiety, making it less versatile in certain reactions.
2-(Benzyloxy)pyridine: Different substitution pattern on the pyridine ring, leading to different reactivity and applications.
3-(3-(Methoxy)pyridin-2-yl)prop-2-yn-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical properties and reactivity.
Uniqueness: 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol is unique due to the combination of its benzyloxy and prop-2-yn-1-ol functionalities, which provide a versatile platform for various chemical transformations and applications in different fields.
Propiedades
IUPAC Name |
3-(3-phenylmethoxypyridin-2-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-11-5-8-14-15(9-4-10-16-14)18-12-13-6-2-1-3-7-13/h1-4,6-7,9-10,17H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXXSXAUUFNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673570 | |
| Record name | 3-[3-(Benzyloxy)pyridin-2-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-09-5 | |
| Record name | 3-[3-(Benzyloxy)pyridin-2-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1521420.png)
![3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1521422.png)
![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)
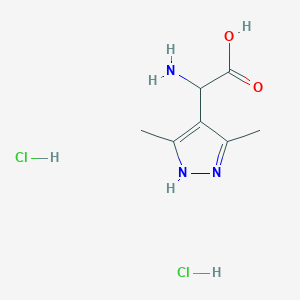
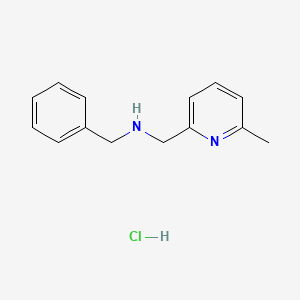
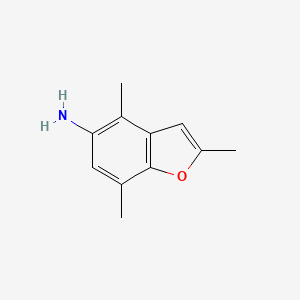
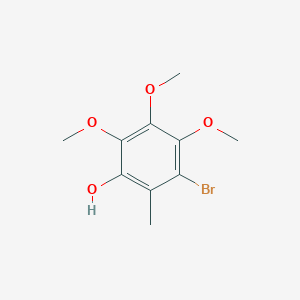
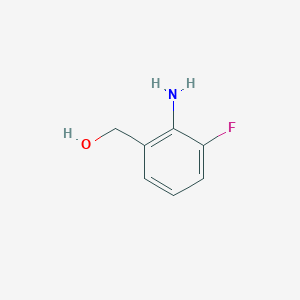
![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)
